phosphaniumolate CAS No. 56121-29-0](/img/structure/B14626950.png)
[(5,9-Diethyl-7-hydroxytridecan-7-yl)oxy](oxo)phosphaniumolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,9-Diethyl-7-hydroxytridecan-7-yl)oxyphosphaniumolate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a hydroxy group, diethyl substituents, and a phosphaniumolate moiety, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,9-Diethyl-7-hydroxytridecan-7-yl)oxyphosphaniumolate typically involves multiple steps, starting with the preparation of the hydroxytridecan-7-yl intermediate. This intermediate is then reacted with diethyl groups under controlled conditions to introduce the diethyl substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(5,9-Diethyl-7-hydroxytridecan-7-yl)oxyphosphaniumolate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of alkyl or aryl derivatives .
Applications De Recherche Scientifique
(5,9-Diethyl-7-hydroxytridecan-7-yl)oxyphosphaniumolate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (5,9-Diethyl-7-hydroxytridecan-7-yl)oxyphosphaniumolate involves its interaction with specific molecular targets and pathways. The hydroxy group and phosphaniumolate moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(5,9-Diethyl-7-hydroxytridecan-7-yl)oxy]acetic acid: Similar in structure but with an acetic acid group instead of the phosphaniumolate moiety.
[(5,9-Diethyl-7-hydroxytridecan-7-yl)oxy]propanoic acid: Another similar compound with a propanoic acid group.
Uniqueness
(5,9-Diethyl-7-hydroxytridecan-7-yl)oxyphosphaniumolate is unique due to the presence of the phosphaniumolate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
56121-29-0 |
|---|---|
Formule moléculaire |
C17H35O4P |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(5,9-diethyl-7-hydroxytridecan-7-yl)oxy-oxido-oxophosphanium |
InChI |
InChI=1S/C17H35O4P/c1-5-9-11-15(7-3)13-17(18,21-22(19)20)14-16(8-4)12-10-6-2/h15-16,18H,5-14H2,1-4H3 |
Clé InChI |
NMCBOTGEWZKAAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC(CC(CC)CCCC)(O)O[P+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



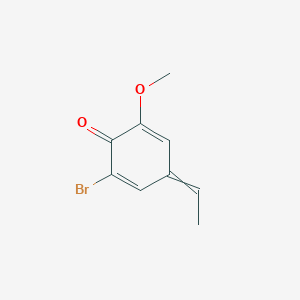
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
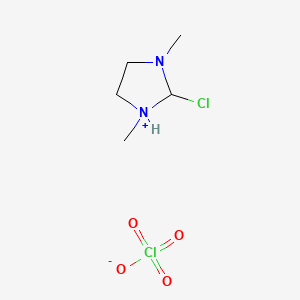
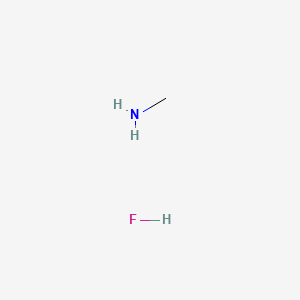


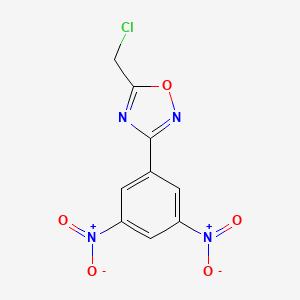
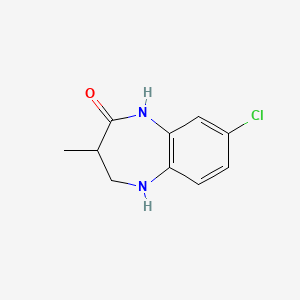
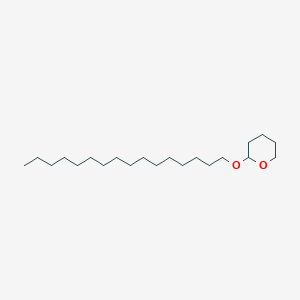
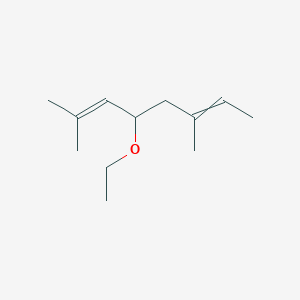
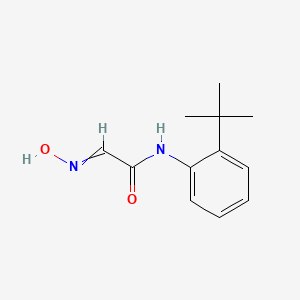

![2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate](/img/structure/B14626937.png)
